molecular formula C15H20O3 B1325257 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid CAS No. 898765-48-5

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid

Cat. No.: B1325257
CAS No.: 898765-48-5
M. Wt: 248.32 g/mol
InChI Key: YJWBEUWUBWITDK-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 3,5-dimethylphenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding ketone.

    Grignard Reaction: The ketone is then subjected to a Grignard reaction with a suitable Grignard reagent to extend the carbon chain.

    Oxidation: The resulting alcohol is oxidized to form the desired ketone.

    Esterification and Hydrolysis: The final step involves esterification followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones and carboxylic acids.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-7-oxoheptanoic acid: Lacks the methyl groups on the phenyl ring, resulting in different reactivity and properties.

    7-(3,5-Dimethylphenyl)-7-oxooctanoic acid: Has an additional carbon in the chain, affecting its physical and chemical properties.

Properties

IUPAC Name

7-(3,5-dimethylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11-8-12(2)10-13(9-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBEUWUBWITDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645292
Record name 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-48-5
Record name 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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